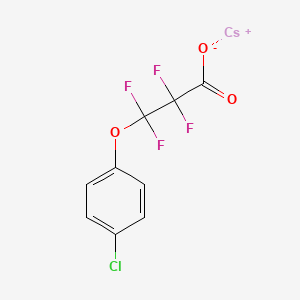
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
2,4-Dichlorophenoxyacetic acid was first synthesized by Franklin D-Jones at the C. B. Dolge Company in Connecticut in 1944 . It was discovered during World War II by four groups working independently under wartime secrecy in the United Kingdom and the United States .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid is characterized by two chlorine atoms and one oxygen atom attached to a benzene ring, with a two-carbon chain ending in a carboxylic acid group .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid is a carboxylic acid, and like related herbicides with free acid groups, it is often sold as a salt or ester . The acid form is low in solubility and herbicide formulations consist of more soluble forms of the chemical .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid appears as a white to brown crystalline solid with a melting point of 140.5 °C . It has a molar mass of 221.04 g/mol and is soluble in water .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cesium;3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F4O3.Cs/c10-4-1-2-6(5(11)3-4)18-9(14,15)8(12,13)7(16)17;/h1-3H,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHXAZLZMXFEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2CsF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesium(1+) 3-(2,4-dichlorophenoxy)-2,2,3,3-tetrafluoropropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





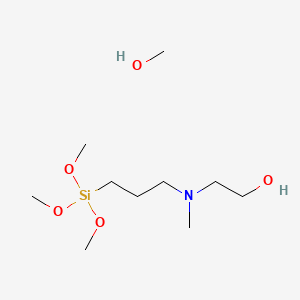
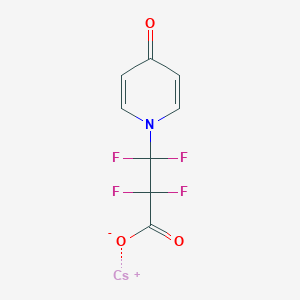




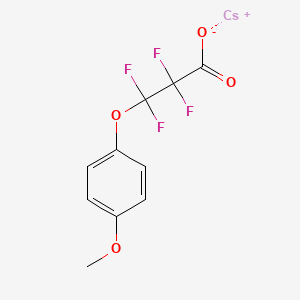
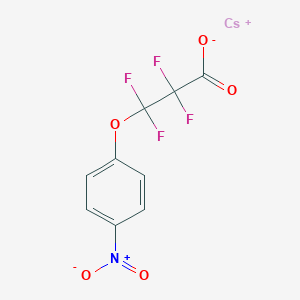
![Cesium;2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B8087252.png)
